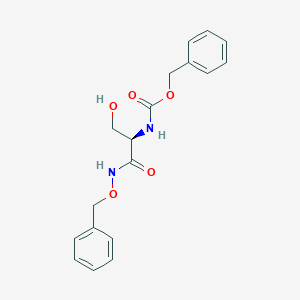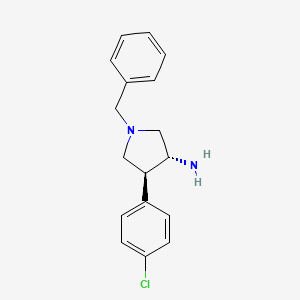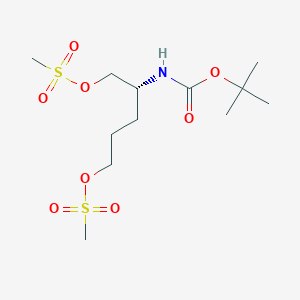
4-Acetamido-2-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2-propoxybenzoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics like propoxycaine hydrochloride . This compound is characterized by its white crystalline appearance and solubility in organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-propoxybenzoic acid typically involves the acylation of 2-propoxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propoxy group into a carboxyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
4-Acetamido-2-propoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetamido-2-propoxybenzoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate for local anesthetics, the compound contributes to the inhibition of sodium channels in nerve cells, preventing the transmission of pain signals . The pathways involved include the modulation of ion channels and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-Propoxybenzoic acid: This compound is structurally similar but lacks the acetamido group.
4-Acetamidobenzoic acid: Similar in structure but without the propoxy group.
Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness
4-Acetamido-2-propoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceuticals .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-acetamido-2-propoxybenzoic acid |
InChI |
InChI=1S/C12H15NO4/c1-3-6-17-11-7-9(13-8(2)14)4-5-10(11)12(15)16/h4-5,7H,3,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RDFGHNZAWAGAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
![N-[(2,4-Dimethylphenyl)methyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13352307.png)

![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)


![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)




